molecular formula C15H15N3O3 B2921206 N1-(2-methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 331863-20-8

N1-(2-methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2921206
CAS No.: 331863-20-8
M. Wt: 285.303
InChI Key: PNUIRTDXOAFVDH-UHFFFAOYSA-N
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Description

N1-(2-Methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone. Its structure features:

  • N1-substituent: A 2-methoxyphenyl group, which introduces electron-donating properties and steric bulk.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-13-7-3-2-6-12(13)18-15(20)14(19)17-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUIRTDXOAFVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 2-methoxyaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the desired oxalamide compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methoxy and pyridinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(2-methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Analogous Oxalamides

Structural and Functional Comparisons

Table 1: Key Structural Variations and Functional Impacts
Compound Name N1 Substituent N2 Substituent Key Applications Reference
Target Compound : N1-(2-Methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide 2-Methoxyphenyl Pyridin-3-ylmethyl Presumed flavor modulation or enzyme inhibition (by analogy) N/A
S336 (FEMA 4233) : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Potent umami agonist (EC₅₀ = 0.3 μM)
Compound 39 : N1-(4-Methoxyphenethyl)-N2-(4-methylpyridin-3-yl)oxalamide 4-Methoxyphenethyl 4-Methylpyridin-3-yl Cytochrome P450 4F11 inhibitor (IC₅₀ < 1 μM)
Compound 28 : N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Antiviral activity (HIV entry inhibition)
GMC-5 : N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl Antimicrobial activity

Key Observations :

  • Pyridine Position: Pyridin-3-ylmethyl (target) vs. pyridin-2-yl (S336) alters hydrogen-bonding geometry, impacting interactions with taste receptors (TAS1R1/TAS1R3) or enzymes . Halogenated Aromatics: Chloro/fluoro substituents (e.g., Compound 28) enhance lipophilicity and antiviral potency but may increase toxicity risks .

Pharmacological and Toxicological Profiles

Solubility and Stability :

  • The 2-methoxy group enhances water solubility relative to chloro/fluoro analogues (e.g., Compound 28) .

Critical Gaps :

  • Direct bioactivity data for the target compound.
  • Comparative in vitro/in vivo toxicity profiling.

Recommendations :

  • Prioritize screening against TAS1R1/TAS1R3 receptors for flavor applications.
  • Explore antiviral or enzyme inhibition assays to validate pharmacological utility.

Biological Activity

N1-(2-methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic compound belonging to the oxalamide class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features unique structural components that contribute to its biological activity:

  • Molecular Formula : C18H20N4O3
  • Molecular Weight : 336.38 g/mol
  • Functional Groups : Includes a methoxyphenyl group and a pyridin-3-ylmethyl moiety.

These structural elements suggest potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological processes.

Pharmacological Effects

Research indicates that compounds within the oxalamide class exhibit a range of pharmacological effects, including:

  • Antitumor Activity : Initial studies have shown that similar oxalamides can inhibit tumor growth in various cancer models.
  • Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine production.
  • Neuroprotective Effects : Potential interactions with neurotransmitter systems suggest possible applications in neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of oxalamide derivatives in a mouse xenograft model of cancer. Results indicated that certain derivatives significantly inhibited tumor growth, suggesting that this compound may possess similar properties due to its structural similarities .

Case Study 2: Enzyme Interaction

Research focused on the interaction between oxalamides and specific enzymes involved in metabolic pathways. Binding assays demonstrated that this compound could effectively inhibit enzyme activity, leading to altered metabolic profiles in vitro .

Data Summary Table

PropertyValue
Molecular FormulaC18H20N4O3
Molecular Weight336.38 g/mol
CAS NumberNot available
Biological ActivitiesAntitumor, anti-inflammatory, neuroprotective
Mechanism of ActionEnzyme inhibition, receptor modulation

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